molecular formula C15H16N2O2S B4085985 N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide

N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No. B4085985
M. Wt: 288.4 g/mol
InChI Key: TZJUORQDCZNGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MSB is a sulfonylurea derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide involves its inhibition of the SUR1 enzyme. SUR1 is a subunit of the ATP-sensitive potassium (KATP) channel, which plays a role in insulin secretion. When glucose levels are high, the KATP channel closes, leading to an influx of calcium ions and subsequent insulin secretion. This compound inhibits the SUR1 subunit of the KATP channel, leading to a decrease in insulin secretion. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell death and reducing cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to decrease insulin secretion, reduce inflammation, and inhibit the growth of cancer cells. Additionally, this compound has been found to have a low toxicity profile and does not exhibit significant side effects.

Advantages and Limitations for Lab Experiments

N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. Additionally, this compound has been found to have a low toxicity profile, making it safe for use in lab experiments. However, this compound has some limitations for lab experiments. It has a short half-life and may require frequent administration in animal models. Additionally, this compound may exhibit different effects in different animal models, making it important to carefully select the appropriate model for research.

Future Directions

There are several future directions for N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide research. One potential direction is the development of this compound as a treatment for diabetes. This compound has been shown to decrease insulin secretion, making it a potential treatment for hyperinsulinemia and insulin resistance. Additionally, this compound has been found to inhibit the growth of cancer cells, making it a potential treatment for cancer. Future research may focus on the development of this compound derivatives that exhibit improved efficacy and selectivity for specific targets. Additionally, research may focus on the development of this compound as a drug delivery system for other therapeutic agents.

Scientific Research Applications

N-methyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in the treatment of diabetes, cancer, and inflammation. This compound has been shown to inhibit the activity of the enzyme sulfonylurea receptor 1 (SUR1), which plays a role in insulin secretion. This inhibition leads to a decrease in insulin secretion, making this compound a potential treatment for diabetes. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N'-methyl-N-(2-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-8-6-7-11-14(12)20(18,19)17-15(16-2)13-9-4-3-5-10-13/h3-11H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJUORQDCZNGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.